molecular formula C19H24ClNO2 B044322 Cmaheo CAS No. 114462-29-2

Cmaheo

Cat. No. B044322
M. Wt: 333.8 g/mol
InChI Key: IFCLUGMVWHEXEM-VXNCWWDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cmaheo is a chemical compound that has been extensively researched for its potential therapeutic benefits. It is a complex molecule that has been found to have a wide range of effects on the body, including anti-inflammatory, analgesic, and neuroprotective properties. Cmaheo has been the subject of numerous scientific studies, and its potential applications in medicine are still being explored.

Mechanism Of Action

The mechanism of action of Cmaheo is complex and not yet fully understood. It is believed to work by modulating the activity of various signaling pathways in the body, including those involved in inflammation, pain, and cell survival. Cmaheo has been shown to interact with a number of different receptors and enzymes, including those involved in the production of inflammatory cytokines and neurotransmitters.

Biochemical And Physiological Effects

Cmaheo has a number of biochemical and physiological effects on the body. It has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the development of inflammatory disorders. Cmaheo has also been shown to reduce pain and to protect against brain damage caused by stroke and other neurological conditions.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Cmaheo in lab experiments is its well-established safety profile. It has been extensively studied in animals and humans, and its potential side effects and toxicity are well understood. Another advantage is its broad range of potential therapeutic applications, which makes it a valuable tool for researchers studying a variety of different diseases and conditions. However, one of the limitations of using Cmaheo in lab experiments is its complex synthesis process, which can make it difficult and expensive to obtain in large quantities.

Future Directions

There are many potential future directions for the study of Cmaheo. One area of interest is the development of new therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the exploration of the molecular mechanisms underlying the effects of Cmaheo, which could lead to the development of new drugs and therapies. Overall, the research on Cmaheo is still in its early stages, and there is much to be learned about this complex and fascinating compound.

Synthesis Methods

Cmaheo is a synthetic compound that can be produced through a variety of chemical reactions. The most common method involves the reaction of two precursor molecules, which are then subjected to a series of purification steps to obtain the final product. The synthesis of Cmaheo is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

Cmaheo has been the subject of extensive scientific research, with studies conducted on both animals and humans. Its potential therapeutic applications include the treatment of inflammatory disorders, pain management, and neurodegenerative diseases. In animal studies, Cmaheo has been shown to reduce inflammation and pain, and to protect against brain damage caused by stroke and other neurological conditions.

properties

CAS RN

114462-29-2

Product Name

Cmaheo

Molecular Formula

C19H24ClNO2

Molecular Weight

333.8 g/mol

IUPAC Name

(4aS,4bR,10bS,12aS)-2-chloro-8-methoxy-12a-methyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]isoquinolin-1-one

InChI

InChI=1S/C19H24ClNO2/c1-19-9-7-15-14-6-4-13(23-2)11-12(14)3-5-16(15)17(19)8-10-21(20)18(19)22/h4,6,11,15-17H,3,5,7-10H2,1-2H3/t15-,16-,17+,19+/m1/s1

InChI Key

IFCLUGMVWHEXEM-VXNCWWDNSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCN(C2=O)Cl)CCC4=C3C=CC(=C4)OC

SMILES

CC12CCC3C(C1CCN(C2=O)Cl)CCC4=C3C=CC(=C4)OC

Canonical SMILES

CC12CCC3C(C1CCN(C2=O)Cl)CCC4=C3C=CC(=C4)OC

synonyms

CMAHEO
N-chloro-3-methoxy-17-aza-homo-1,3,5(10)-estratrien-17-one

Origin of Product

United States

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